Formation of the pyrazole ring: Reaction of a substituted hydrazine (e.g., 2-methylphenylhydrazine) with a suitable electrophile, such as ethoxymethylenemalononitrile or ethyl ethoxymethylenecyanoacetate, to form the pyrazole core [, ].
Introduction of the 5-substituent: Alkylation of the pyrazole nitrogen with 3-fluorobenzyl bromide or a similar reagent in the presence of a base [, ].
Formation of the pyrimidine ring: Cyclization of the substituted pyrazole with a one-carbon source, such as formamide or triethyl orthoformate, to construct the pyrazolo[3,4-d]pyrimidin-4-one scaffold [, , ].
The molecular structure of 5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one can be predicted based on the reported crystal structures of related pyrazolo[3,4-d]pyrimidin-4-one derivatives [, , , ]. The molecule is expected to be relatively planar, with the pyrazole and pyrimidine rings fused together. The presence of the aryl and arylmethyl substituents at positions 1 and 5, respectively, would influence the overall conformation and potential interactions with biological targets.
N-Alkylation: The nitrogen atoms in the pyrazole and pyrimidine rings can be further alkylated to introduce additional substituents and modify the compound's properties [].
Nucleophilic Aromatic Substitution: The presence of the fluorine atom on the phenyl ring at position 5 allows for potential nucleophilic aromatic substitution reactions, enabling further derivatization [].
Condensation Reactions: The ketone group at position 4 can undergo condensation reactions with various nucleophiles, such as hydrazines or hydroxylamine, leading to the formation of new heterocyclic systems [, ].
Kinase inhibition: Several studies have identified pyrazolo[3,4-d]pyrimidin-4-ones as potent inhibitors of various kinases, including tyrosine kinases [, , , ]. The specific kinase targets and inhibitory potencies depend on the substituents present on the pyrazolo[3,4-d]pyrimidin-4-one core.
Adenosine deaminase (ADA) inhibition: Certain derivatives have shown potent ADA inhibitory activity, making them potentially useful for treating inflammatory diseases [].
Phosphodiesterase 9A (PDE9A) inhibition: Some pyrazolo[3,4-d]pyrimidin-4-ones act as PDE9A inhibitors, exhibiting procognitive activity in rodent models and potential therapeutic benefits for cognitive disorders [, ].
Medicinal chemistry: Given the wide range of biological activities associated with this scaffold, 5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one could be investigated as a potential lead compound for developing new drugs targeting various diseases like cancer, inflammatory disorders, and cognitive impairments [, , , , , , ].
Chemical biology: This molecule could be used as a tool compound to study the activity and function of specific enzymes like kinases or ADA [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: